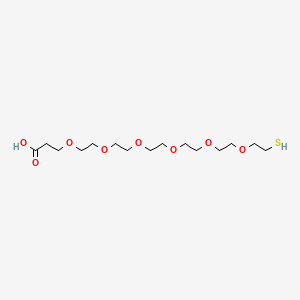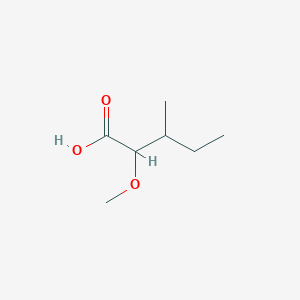
Methyl 3-(4-fluorophenyl)butanoate
Übersicht
Beschreibung
“Methyl 3-(4-fluorophenyl)butanoate” is a chemical compound with the molecular formula C11H13FO2 . It has a molecular weight of 196.22 . The IUPAC name for this compound is methyl 4-(3-fluorophenyl)butanoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-fluorophenyl)butanoate” is 1S/C11H13FO2/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h2,4,6,8H,3,5,7H2,1H3 . This indicates the specific arrangement of atoms and bonds in the molecule.Physical And Chemical Properties Analysis
“Methyl 3-(4-fluorophenyl)butanoate” is a pale-yellow to yellow-brown liquid .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
Methyl 3-(4-fluorophenyl)butanoate serves as an important pharmaceutical intermediate. It is typically prepared via the Friedel-Crafts reaction of 4-(4-fluorophenyl) butyrolactone with fluorobenzene. Sulfonation can be applied to remove undesired isomers, enhancing the purity of the final product (Fan, 1990).
Polymer Synthesis
In polymer science, it's used in the synthesis of telechelic oligomers with fluorophenyl ketone end groups. The ozonolysis of copolymers containing 4-fluorophenyl butadiene units leads to oligomers useful in various polymer applications (Dix, Ebdon, & Hodge, 1993).
Synthesis of Organic Compounds
It's involved in the synthesis of 3-indolyl α,β-unsaturated carbonyl compounds, an efficient process catalyzed by 35% HCl in acetic acid. This synthesis is significant for producing various organic compounds, including those used in medicinal chemistry (Wang & Ikemoto, 2005).
Ligand Synthesis
The compound is used in synthesizing aryl-substituted triamidoamine ligands, which are then used to create molybdenum methyl complexes. These complexes have applications in organometallic chemistry and catalysis (Greco, Popa, & Schrock, 1998).
Analytical Chemistry
It's also used in analytical chemistry for the development of fluorescent labeling reagents. These reagents, used in high-performance liquid chromatography, enable the detection and quantification of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-(4-fluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMORYYPEXXZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-fluorophenyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432259.png)

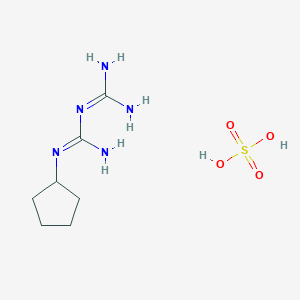

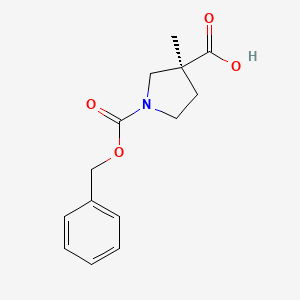
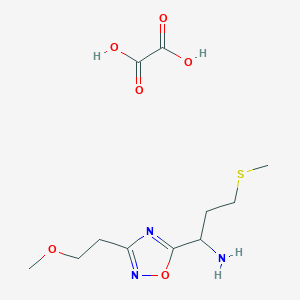
![1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester](/img/structure/B1432268.png)
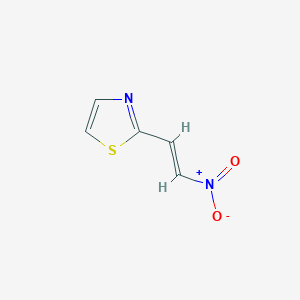
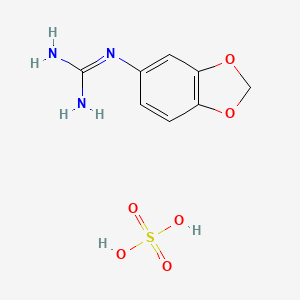
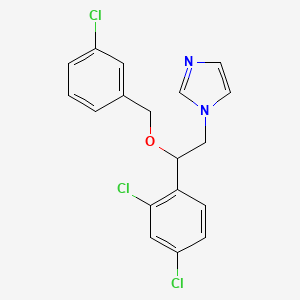
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432274.png)
